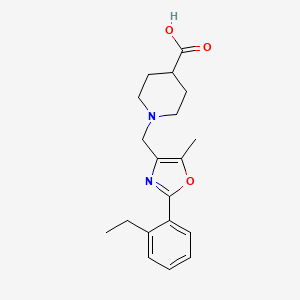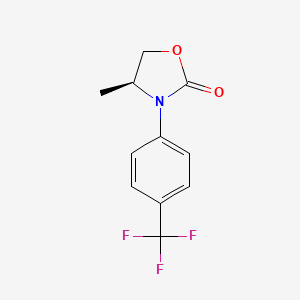
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a chiral center at the 4-position of the oxazolidinone ring. Oxazolidinones are a class of heterocyclic organic compounds that have gained significant attention due to their diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. The process typically starts with the aldol condensation of a suitable aldehyde with a chiral auxiliary, followed by the formation of an intermediate isocyanate through the Curtius rearrangement. The final step involves the intramolecular cyclization to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the trifluoromethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Applications De Recherche Scientifique
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Uniqueness
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one is unique due to its trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones .
Propriétés
Numéro CAS |
572922-96-4 |
|---|---|
Formule moléculaire |
C11H10F3NO2 |
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
(4S)-4-methyl-3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H10F3NO2/c1-7-6-17-10(16)15(7)9-4-2-8(3-5-9)11(12,13)14/h2-5,7H,6H2,1H3/t7-/m0/s1 |
Clé InChI |
UWXOOMDMTVVLFG-ZETCQYMHSA-N |
SMILES isomérique |
C[C@H]1COC(=O)N1C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CC1COC(=O)N1C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


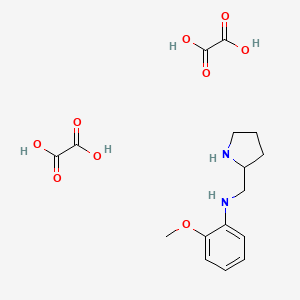
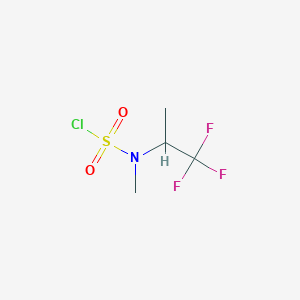
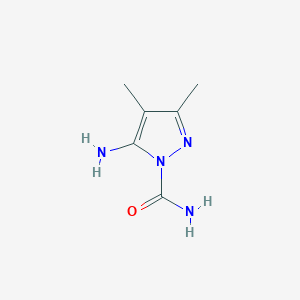

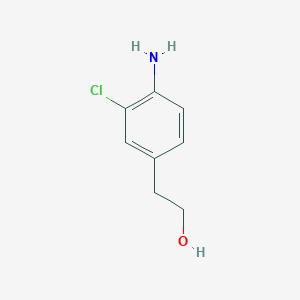
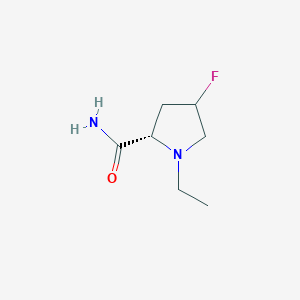
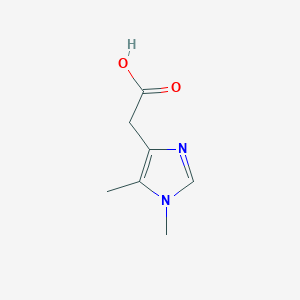
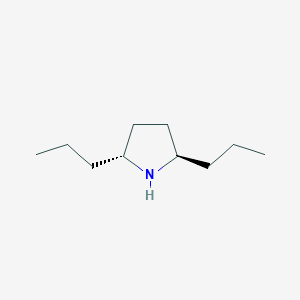
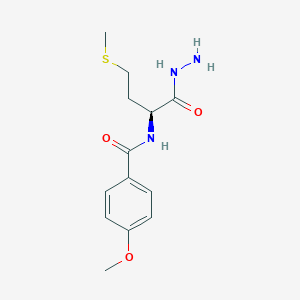


![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)

